1-(-)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-D-myo-inositol
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Description
The description of a chemical compound usually includes its molecular formula, structural formula, and other identifiers such as CAS number, IUPAC name, etc.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, reactivity, and stability.Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves predicting or suggesting further studies that can be done based on the current knowledge about the compound. It could be further synthesis methods, potential applications, or investigations into its properties.
properties
InChI |
InChI=1S/C29H46O8/c1-17(2)19-11-10-18(3)16-20(19)32-27(31)33-22-21(30)23-25(36-28(34-23)12-6-4-7-13-28)26-24(22)35-29(37-26)14-8-5-9-15-29/h17-26,30H,4-16H2,1-3H3/t18-,19+,20-,21+,22+,23-,24+,25+,26+/m1/s1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXWOZJOECNPFF-HHTKWPRTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)OC2C(C3C(C4C2OC5(O4)CCCCC5)OC6(O3)CCCCC6)O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)O[C@H]2[C@@H]([C@@H]3[C@@H]([C@@H]4[C@H]2OC5(O4)CCCCC5)OC6(O3)CCCCC6)O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(-)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-D-myo-inositol |
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